molecular formula C26H30BrNO3 B5107421 N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide

N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide

Cat. No. B5107421
M. Wt: 484.4 g/mol
InChI Key: KXFUPUONGXHCSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide, also known as BML-210, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a selective antagonist of the cannabinoid CB2 receptor, which has been implicated in a range of physiological and pathological processes.

Mechanism of Action

N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide acts as a selective antagonist of the cannabinoid CB2 receptor, which is primarily expressed on immune cells and has been implicated in a range of physiological and pathological processes. By blocking the activation of this receptor, N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide can modulate the immune response and reduce inflammation. In addition, the cannabinoid CB2 receptor has been shown to play a role in the regulation of cell proliferation and survival, and selective antagonism with N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide may have anti-cancer effects.
Biochemical and Physiological Effects:
N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide has been shown to have a range of biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer cells, N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide can inhibit cell growth and induce apoptosis, while in inflammation models, it can reduce the production of pro-inflammatory cytokines. In animal models of neurodegenerative disorders, N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide has been shown to reduce oxidative stress and inflammation, and improve motor function and cognitive performance.

Advantages and Limitations for Lab Experiments

One advantage of N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide is its selectivity for the cannabinoid CB2 receptor, which allows for more precise targeting of this pathway. In addition, N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide has been shown to have low toxicity in animal studies, which is important for the development of potential therapeutics. However, the low yield of the synthesis method and the limited availability of N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide may pose challenges for larger-scale studies.

Future Directions

There are several potential future directions for research on N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide. One area of interest is the development of more efficient synthesis methods to increase the yield and availability of this compound. In addition, further studies are needed to investigate the potential therapeutic applications of N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, the development of more selective and potent CB2 receptor antagonists may provide new opportunities for the treatment of these conditions.

Synthesis Methods

The synthesis of N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide involves several steps, starting with the reaction of 3-bromo-1-adamantylamine with 2-methyl-5-nitrophenyl isocyanate to form the corresponding urea derivative. This intermediate is then reduced to the corresponding amine, which is coupled with 3,5-dimethoxybenzoyl chloride to give the final product. The overall yield of this synthesis is relatively low, at around 10%, but modifications to the reaction conditions have been reported to improve the yield.

Scientific Research Applications

N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide has been investigated for its potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. The cannabinoid CB2 receptor has been shown to play a role in these processes, and selective antagonism of this receptor with N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide may have beneficial effects. In vitro studies have demonstrated that N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide can inhibit the growth of cancer cells and reduce inflammation, while in vivo studies have shown neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.

properties

IUPAC Name

N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30BrNO3/c1-16-4-5-20(25-11-17-6-18(12-25)14-26(27,13-17)15-25)9-23(16)28-24(29)19-7-21(30-2)10-22(8-19)31-3/h4-5,7-10,17-18H,6,11-15H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFUPUONGXHCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)Br)NC(=O)C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.